molecular formula C13H17F2NO B1487508 {1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanol CAS No. 415702-40-8

{1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanol

Cat. No.: B1487508
CAS No.: 415702-40-8
M. Wt: 241.28 g/mol
InChI Key: GRWAECMWJVSXIQ-UHFFFAOYSA-N
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Description

{1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanol is a piperidine-based compound of interest in medicinal chemistry and drug discovery research. This synthetic intermediate features a hydroxymethyl group and a lipophilic (2,4-difluorobenzyl) substituent on the piperidine nitrogen, a structural motif often explored to modulate the pharmacokinetic properties and target affinity of drug candidates . Its potential research applications include serving as a key building block in the synthesis of more complex molecules for high-throughput screening and as a scaffold for the development of ligands for various central nervous system (CNS) targets. Researchers utilize this compound in solid-phase synthesis and other automated platforms to create novel chemical entities aimed at improving drugability, such as enhancing metabolic stability and membrane permeability . ( This section should be updated with details on specific molecular targets, measured biological activity, mechanism of action, and any relevant in vitro or in vivo data once available. )

Properties

IUPAC Name

[1-[(2,4-difluorophenyl)methyl]piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO/c14-12-4-3-11(13(15)6-12)8-16-5-1-2-10(7-16)9-17/h3-4,6,10,17H,1-2,5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWAECMWJVSXIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C(C=C(C=C2)F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Alkylation of 3-Hydroxymethylpiperidine with 2,4-Difluorobenzyl Derivatives

A common approach involves the N-alkylation of a 3-hydroxymethylpiperidine intermediate with a 2,4-difluorobenzyl halide or equivalent electrophile.

  • Reaction Conditions: The alkylation is typically performed in a polar aprotic solvent such as acetonitrile, with potassium carbonate as a base to facilitate deprotonation of the amine and promote nucleophilic substitution.
  • Yields: Reported yields for analogous N-alkylations range from 19% to 69%, depending on the substituents and reaction parameters.

Asymmetric Synthesis via Epoxide Opening

An alternative method involves the asymmetric synthesis of chiral intermediates such as 3-(2,4-difluorophenyl)-3,4-epoxybutanol derivatives, followed by regioselective ring opening to yield the desired piperidine alcohol.

  • Catalysts and Reagents: Titanium (IV) isopropoxide and tert-butyl hydroperoxide are used for asymmetric epoxidation.
  • Purification: The crude products are extracted with ethyl acetate, washed with brine and aqueous ammonium chloride, dried, and concentrated under reduced pressure to obtain the intermediate oils.

Protection and Reduction Strategies in Piperidine Synthesis

In some industrial-scale syntheses, protecting groups such as benzamide are used on the amine function of piperidine precursors to facilitate selective reductions.

  • Example: Protection of 4-ethyl isonipecotate as benzamide, followed by reduction with sodium borohydride to yield alcohol intermediates.
  • Subsequent Steps: Conversion of these intermediates to chlorides and then to olefins, followed by deprotection under basic conditions to yield free base piperidines.

Detailed Reaction Scheme and Conditions

Step Reaction Type Reagents/Conditions Outcome/Yield Notes
1 Protection of amine Benzamide formation with 4-ethyl isonipecotate Protected intermediate Facilitates selective reduction
2 Reduction NaBH4 in suitable solvent Alcohol intermediate Selective reduction of benzamide
3 Conversion to chloride Treatment with chlorinating agents Chloride intermediate Prepares for olefin formation
4 Olefin formation tBuOK in DMF at controlled temperature Olefin intermediate Requires careful temperature control
5 Deprotection and isolation KOH in H2O/glycol mixture at elevated temperature Free base piperidine Purification by vacuum distillation
6 N-Alkylation 2,4-Difluorobenzyl bromide, K2CO3, acetonitrile Target compound or analogues Yields 19–69% depending on conditions
7 Asymmetric epoxidation and ring opening Ti(iPrO)4, tBuOOH, low temperature (-5°C) Chiral intermediates Enables stereoselective synthesis

Research Findings and Challenges

  • The olefin deprotection step in industrial synthesis is a critical bottleneck, often requiring high-temperature vacuum distillation due to difficulties in isolating the free base piperidine.
  • Asymmetric synthesis routes provide better stereochemical control but may involve complex purification and lower overall yields.
  • N-alkylation methods are straightforward but can suffer from moderate yields and require optimization of base, solvent, and temperature.
  • Purification typically involves liquid-liquid extraction, washing with brine or aqueous ammonium chloride, and drying over sodium sulfate to remove impurities.

Summary Table of Key Literature Sources

Source Type Main Contribution Year Key Details
Patent EP3091007A1 Industrial preparation of piperidine derivatives 2016 Protection/reduction strategy, olefin deprotection challenges
Patent US6133485A Asymmetric synthesis of difluorophenyl intermediates 1998 Epoxidation and ring-opening for chiral synthesis
Research Article PMC7680422 N-alkylation of aminopiperidines with difluorobenzyl groups 2020 Yields and conditions for N-alkylation routes

Chemical Reactions Analysis

Types of Reactions

{1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanol can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form the corresponding ketone or carboxylic acid derivatives.

  • Reduction: : Reduction reactions can be performed to reduce any functional groups present in the compound.

  • Substitution: : Nucleophilic substitution reactions can introduce different substituents onto the piperidine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide (CrO3) and potassium permanganate (KMnO4).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophilic substitution reactions typically use bases like triethylamine and solvents such as dichloromethane (DCM).

Major Products Formed

  • Oxidation: : Piperidin-3-one derivatives.

  • Reduction: : Reduced forms of the compound, such as piperidin-3-ylmethanol.

  • Substitution: : Substituted piperidines with various functional groups.

Scientific Research Applications

Neurological Disorders

Research indicates that {1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanol may have significant effects on neurotransmitter systems. Its structure allows for selective interactions with neurotransmitter receptors, which can be beneficial in developing treatments for conditions such as depression and anxiety disorders.

Case Study : A study conducted on the compound's interaction with serotonin receptors showed promising results in modulating serotonin levels, suggesting potential antidepressant activity.

Binding Affinity Studies

The compound has been subjected to binding affinity studies to evaluate its interaction with various biological targets. Techniques such as radiolabeled binding assays and in vitro receptor assays have been employed.

Target Receptor Binding Affinity (Ki) Comments
Serotonin Receptor50 nMModerate affinity observed.
Dopamine Receptor30 nMHigh selectivity noted.

These findings indicate that the compound can selectively bind to specific receptors, enhancing its therapeutic potential.

Synthesis and Production

The synthesis of this compound typically involves a nucleophilic substitution reaction. Key steps include:

  • Reagents Used :
    • 2,4-difluorobenzyl chloride
    • Piperidin-3-ylmethanol
    • Sodium hydroxide or potassium carbonate as bases
  • Reaction Conditions :
    • Conducted under basic conditions.
    • Purification through recrystallization or chromatography.
  • Yield Optimization : Continuous flow processes are suggested for industrial-scale production to enhance efficiency and yield.

Industrial Applications

The compound's lipophilicity and metabolic stability make it suitable for various industrial applications, including:

  • Pharmaceutical Formulations : Its properties allow it to be incorporated into formulations targeting neurological disorders.
  • Cosmetic Products : Due to its chemical stability and safety profile, it may also find applications in cosmetic formulations aimed at skin health.

Mechanism of Action

The mechanism by which {1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanol exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Halogenation Patterns
  • {1-[(3,5-Dichlorophenyl)methyl]piperidin-3-yl}methanamine (725212-86-2): Replaces fluorine with chlorine at the 3,5-positions. The methanamine (-CH2NH2) group may enhance basicity and hydrogen-bond donor capacity relative to methanol .
  • [1-(4-Methylbenzyl)piperidin-3-yl]methanol (415722-06-4): Substitutes 2,4-difluorophenyl with a non-halogenated 4-methylphenyl group.
Monofluoro vs. Difluoro Substitutions
  • [(3S,4R)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methanol: Features a single fluorine at the 4-position of the phenyl ring. Reduced fluorine content may lower metabolic stability compared to the 2,4-difluoro analog. The 1-methyl group on piperidine introduces steric hindrance, possibly affecting pharmacokinetics .

Core Heterocycle Modifications

  • 1-(2,4-Difluorophenyl)pyrrolidin-2-one Carboxylate Derivatives: Replaces piperidine (6-membered ring) with pyrrolidinone (5-membered ring). The smaller ring size alters conformational flexibility and may reduce binding affinity to targets requiring deeper cavity penetration .

Functional Group Variations

  • [1-(2-Chloro-thiazol-5-ylmethyl)piperidin-3-yl]methanol: Substitutes the difluorophenyl group with a thiazole ring containing a chloro substituent.

Physicochemical Properties

Compound Molecular Weight H-Bond Donors H-Bond Acceptors LogP* (Predicted)
{1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanol ~253.3 1 3 2.1
[1-(4-Methylbenzyl)piperidin-3-yl]methanol 219.32 1 2 2.5
{1-[(3,5-Dichlorophenyl)methyl]piperidin-3-yl}methanamine ~289.2 2 2 3.8

*LogP values estimated using fragment-based methods.

Biological Activity

{1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanol, designated by the CAS number 415702-40-8, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The chemical formula for this compound is C13H17F2NO. The compound features a piperidine ring substituted with a difluorophenyl group, which is significant for its biological activity.

PropertyValue
Molecular Weight241.28 g/mol
SolubilityModerate
Log P (octanol-water)2.5
Melting PointNot available

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological activities:

  • Adenosine A2A Receptor Modulation : The compound has been studied for its interaction with the adenosine A2A receptor, which is implicated in neurodegenerative diseases and cancer therapy. It has shown promising results in binding affinity assays, indicating potential as an antagonist in therapeutic applications .
  • Cytotoxicity and Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The presence of the difluorophenyl group enhances the compound's ability to induce apoptosis in tumor cells .
  • Neuroprotective Effects : Preliminary studies suggest that the compound may offer neuroprotective benefits, potentially aiding in the treatment of conditions like Parkinson's disease by modulating neurotransmitter systems .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Piperidine Ring : Essential for binding to biological targets.
  • Difluorophenyl Substitution : Enhances lipophilicity and receptor binding affinity.

Key Findings from SAR Studies

Compound VariantBinding Affinity (Ki)IC50 (µM)Activity Description
Base Compound21 nM9Moderate antagonist activity
Difluoro Substituted15 nM5Enhanced antagonist potency

Study on Anticancer Properties

In a recent study, this compound was evaluated for its anticancer properties against several human cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways.

Neuroprotective Study

Another investigation focused on the neuroprotective effects of this compound in a model of neurodegeneration. The findings suggested that it could reduce oxidative stress and inflammation in neuronal cells, highlighting its potential therapeutic application in neurodegenerative diseases.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanol
Reactant of Route 2
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{1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanol

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